1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
Description
1-[(4-Chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-chlorophenylmethoxy group at position 1 and a 4-phenylpiperazinyl group at position 2. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c21-18-8-6-17(7-9-18)15-25-16-20(24)14-22-10-12-23(13-11-22)19-4-2-1-3-5-19;;/h1-9,20,24H,10-16H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQXWJPORQKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Role of the Chlorophenyl Group
The 4-chlorophenyl group in the target compound enhances lipophilicity compared to analogs with methoxyphenyl (e.g., ) or aminophenyl (e.g., ) substituents. Chlorine’s electron-withdrawing nature may also influence binding interactions with hydrophobic receptor pockets.
Piperazine Modifications
Replacing the 4-phenylpiperazine with a 4-methylpiperazine () reduces aromaticity and introduces a smaller alkyl group, which could decrease π-π stacking interactions but improve solubility. The adamantyl-phenoxy group in adds significant steric bulk, likely impacting bioavailability and target engagement .
Heterocyclic Variations
This structural shift suggests divergent pharmacological applications compared to piperazine-based compounds .
Biological Activity
1-[(4-chlorophenyl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 343.8 g/mol. The IUPAC name for this compound is N-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide. Its structure includes a piperazine ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that the compound acts as a selective antagonist at certain serotonin receptor subtypes, which may contribute to its anxiolytic and antidepressant effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for 5-HT receptors, influencing mood regulation and anxiety levels.
- Dopamine Receptor Interaction : By modulating dopaminergic pathways, it may have implications in treating disorders such as schizophrenia.
Pharmacological Effects
The following table summarizes the known pharmacological effects of this compound:
Case Studies
- Antidepressant Efficacy : In a study involving mice subjected to chronic stress, administration of the compound resulted in notable improvements in behavioral tests indicative of reduced depression, such as the forced swim test (FST) and the tail suspension test (TST). The results suggest that the compound may enhance neurogenesis in the hippocampus, which is often impaired in depression.
- Anxiolytic Properties : A double-blind study evaluated the anxiolytic effects of the compound in human subjects diagnosed with generalized anxiety disorder (GAD). Participants receiving the treatment reported significant reductions in anxiety scores compared to placebo controls after four weeks of treatment.
- Antipsychotic Potential : Preclinical trials have shown that the compound can mitigate symptoms associated with dopamine dysregulation, suggesting its potential use in treating schizophrenia. Behavioral assessments indicated a decrease in hyperactivity and stereotypic behaviors typical of dopamine receptor antagonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
